![molecular formula C7H5F3N2O2 B6338016 Methyl 5-(trifluoromethyl)pyrazine-2-carboxylate CAS No. 1346252-26-3](/img/structure/B6338016.png)
Methyl 5-(trifluoromethyl)pyrazine-2-carboxylate
Overview
Description
Scientific Research Applications
Pharmacological Applications : A study by Lovisolo et al. (1981) focused on 5-methyl-pyrazine-2-carboxylic acid 4-oxide, a new antilipolytic agent, and its mechanism of action. This compound inhibits lipolysis in rat adipocytes and shows long-lasting activity in adipose tissue due to its stability and prolonged presence in the tissue (Lovisolo et al., 1981).
Structural and Spectral Studies : Viveka et al. (2016) conducted combined experimental and theoretical studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a biologically significant derivative. This study involved characterizing the compound using various spectroscopic techniques and theoretical calculations (Viveka et al., 2016).
Synthesis and Fluorescence Studies : Wu et al. (2006) explored the synthesis of trifluoromethylated pyrazolo compounds, discovering that some of these compounds exhibit novel fluorescent properties and potential as monocotyledonous inhibitors (Wu et al., 2006).
Biological Evaluation of Substituted Pyrazinecarboxamides : Doležal et al. (2006) synthesized and evaluated various amides derived from substituted pyrazine-2-carboxylic acids. Their study revealed insights into the anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities of these compounds (Doležal et al., 2006).
Film-forming Properties : Zhao Xiu-tai (1992) synthesized and preliminarily studied the film-forming properties of a compound derived from 5-methylpyrazine-2-carboxylic acid, indicating its potential in material science applications (Zhao Xiu-tai, 1992).
Corrosion Inhibition : Obot and Gasem (2014) evaluated the corrosion inhibition performance of various pyrazine derivatives, including 2-methylpyrazine, suggesting their potential as corrosion inhibitors for steel (Obot & Gasem, 2014).
Safety and Hazards
properties
IUPAC Name |
methyl 5-(trifluoromethyl)pyrazine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c1-14-6(13)4-2-12-5(3-11-4)7(8,9)10/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFOPBNAYTWETG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=N1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(trifluoromethyl)pyrazine-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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